4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by functionalization. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where common reagents include halides and nucleophiles like amines or alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can engage in binding interactions, influencing the activity of these targets. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carboxylic acid include:
Pyrrolidine-2-one: Another pyrrolidine derivative with diverse biological activities.
Pyrrolidine-2,5-diones: Compounds with similar structural features but different functional groups.
Prolinol: A derivative of pyrrolidine with distinct stereochemistry and biological properties.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which can be tailored for various applications.
Properties
Molecular Formula |
C13H18N2O2 |
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Molecular Weight |
234.29 g/mol |
IUPAC Name |
4-[4-(dimethylamino)phenyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H18N2O2/c1-15(2)10-5-3-9(4-6-10)11-7-14-8-12(11)13(16)17/h3-6,11-12,14H,7-8H2,1-2H3,(H,16,17) |
InChI Key |
VXBIATRBBVEIDS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CNCC2C(=O)O |
Origin of Product |
United States |
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